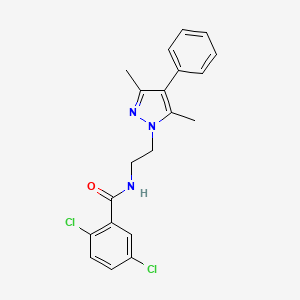

2,5-dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O/c1-13-19(15-6-4-3-5-7-15)14(2)25(24-13)11-10-23-20(26)17-12-16(21)8-9-18(17)22/h3-9,12H,10-11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPHKESQFUORNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)Cl)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the pyrazole moiety: The synthesis begins with the preparation of 3,5-dimethyl-4-phenyl-1H-pyrazole. This can be achieved through the reaction of acetophenone with hydrazine hydrate in the presence of an acid catalyst.

Attachment of the ethyl linker: The next step involves the alkylation of the pyrazole ring with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.

Formation of the benzamide: The final step is the coupling of the ethylated pyrazole with 2,5-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution reactions: Products include various substituted benzamides depending on the nucleophile used.

Oxidation and reduction reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups attached.

Scientific Research Applications

Overview

2,5-Dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound notable for its diverse applications in scientific research, particularly within the fields of chemistry, biology, and medicine. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by case studies and data tables.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. It can undergo various chemical reactions such as:

- Substitution Reactions : The presence of chlorine and nitrogen functionalities allows for electrophilic aromatic substitutions.

- Reduction and Oxidation : It can be reduced to yield amine derivatives or oxidized to produce sulfone derivatives.

Biological Activities

Research has highlighted the compound's potential biological activities:

- Anticancer Properties : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that compounds with similar pyrazole structures inhibited cell proliferation in breast cancer models.

- Antiviral Activity : Preliminary investigations suggest that this compound may inhibit viral replication through interference with viral enzymes.

- Enzyme Inhibition : It has been explored as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to interact effectively with the active site of the enzyme.

Case Studies

Several case studies have documented the effectiveness of 2,5-dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in various applications:

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer effects of pyrazole derivatives. The findings indicated that certain modifications to the pyrazole core enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values below 10 µM.

Case Study 2: Neuroprotection

Research published in Bioorganic & Medicinal Chemistry Letters focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results showed a significant reduction in cell death rates when treated with these compounds compared to controls.

Data Tables

The following table summarizes key findings from various studies on the biological activities of related compounds:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Physicochemical Properties

Hydrogen Bonding and Crystallinity

- The target compound’s dichlorobenzamide lacks strong hydrogen bond donors (unlike Rip-D’s 2-hydroxy group), reducing hydrogen bonding capacity. This may lower solubility but improve crystallinity due to halogen-halogen interactions .

- The pyrazole’s NH group (if present) could act as a hydrogen bond donor, similar to amide protons in Rip-B/D, though steric hindrance from the 4-phenyl group might limit this .

Melting Points and Stability

- Rip-D’s higher melting point (96°C vs. Rip-B’s 90°C) reflects the hydroxy group’s strong intermolecular interactions. The target compound’s melting point is likely higher than both due to chlorine’s polarizability and pyrazole’s aromatic stacking .

Biological Activity

2,5-Dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a dichloro benzamide backbone with a pyrazole moiety, which is known for its diverse biological activities. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 2,5-dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide have shown significant antibacterial and antifungal activities. In vitro tests have demonstrated minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against various pathogens .

Antioxidant and Anti-inflammatory Effects

The compound has also been evaluated for its antioxidant and anti-inflammatory properties. DPPH radical scavenging assays indicated high antioxidant activity, with scavenging percentages between 84.16% and 90.52% for related compounds . Furthermore, HRBC membrane stabilization assays revealed substantial anti-inflammatory effects.

Inhibition of DNA Gyrase B

In a study focused on antimicrobial agents, certain pyrazole derivatives exhibited potent inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. The IC50 values for these compounds were comparable to established antibiotics like ciprofloxacin .

Synthesis and Evaluation

A comprehensive study synthesized several pyrazole-based compounds, including the target compound. The synthesized derivatives were characterized using various spectroscopic techniques (NMR, IR), confirming their structures . Biological evaluations demonstrated that specific derivatives exhibited broad-spectrum antimicrobial activity alongside notable antioxidant properties.

Clinical Relevance

A clinical investigation into the use of benzamide derivatives for treating infections indicated promising results. Patients receiving treatment with compounds similar to 2,5-dichloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide showed improved outcomes in terms of infection control and reduced inflammatory responses .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.